![molecular formula C18H18N4O B4988972 2-methyl-N-[2-[3-(1H-pyrazol-5-yl)phenyl]pyridin-3-yl]propanamide](/img/structure/B4988972.png)
2-methyl-N-[2-[3-(1H-pyrazol-5-yl)phenyl]pyridin-3-yl]propanamide
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Overview
Description
2-methyl-N-[2-[3-(1H-pyrazol-5-yl)phenyl]pyridin-3-yl]propanamide is a complex organic compound that features a pyrazole ring, a phenyl group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[2-[3-(1H-pyrazol-5-yl)phenyl]pyridin-3-yl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the phenyl and pyridine groups. The final step involves the formation of the propanamide moiety. Common reagents used in these reactions include hydrazine, acetophenone, and various pyridine derivatives. Reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper salts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Safety measures and environmental considerations are crucial in industrial settings to minimize the release of hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[2-[3-(1H-pyrazol-5-yl)phenyl]pyridin-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole or pyridine derivatives.
Scientific Research Applications
2-methyl-N-[2-[3-(1H-pyrazol-5-yl)phenyl]pyridin-3-yl]propanamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is explored for its potential use in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-methyl-N-[2-[3-(1H-pyrazol-5-yl)phenyl]pyridin-3-yl]propanamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1H-pyrazole-3-carboxamide
- 2-phenylpyridine
- 3-methylpyridine
Uniqueness
2-methyl-N-[2-[3-(1H-pyrazol-5-yl)phenyl]pyridin-3-yl]propanamide is unique due to the combination of its pyrazole, phenyl, and pyridine moieties. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs. For instance, the presence of the pyrazole ring enhances its potential as an anti-inflammatory agent, while the pyridine ring contributes to its ability to interact with various biological targets.
Properties
IUPAC Name |
2-methyl-N-[2-[3-(1H-pyrazol-5-yl)phenyl]pyridin-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c1-12(2)18(23)21-16-7-4-9-19-17(16)14-6-3-5-13(11-14)15-8-10-20-22-15/h3-12H,1-2H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWYVTNZFGJHPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(N=CC=C1)C2=CC=CC(=C2)C3=CC=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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